molecular formula C8H10N2OS2 B5907377 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B5907377
M. Wt: 214.3 g/mol
InChI Key: JKFNVWGKOYSUDI-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group, an ethylsulfanyl group, and a carbonitrile group attached to the thiazole ring

Preparation Methods

The synthesis of 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-1,2-thiazole-4-carbonitrile with an ethylsulfanyl reagent under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may involve the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can be compared with other similar compounds, such as:

    3-Ethoxy-5-(ethylsulfonyl)benzaldehyde: This compound has a similar ethoxy and ethylsulfonyl group but differs in the presence of a benzaldehyde group instead of a thiazole ring.

    3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid: This compound contains an ethoxy group and a trifluoromethyl group attached to a benzene ring, making it structurally similar but with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-5-ethylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-3-11-7-6(5-9)8(12-4-2)13-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFNVWGKOYSUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1C#N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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